molecular formula C11H15NO B11913571 7-Methoxy-3,3-dimethylindoline

7-Methoxy-3,3-dimethylindoline

Cat. No.: B11913571
M. Wt: 177.24 g/mol
InChI Key: DIHUHBQSENOANM-UHFFFAOYSA-N
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Description

7-Methoxy-3,3-dimethylindoline is an organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a methoxy group at the 7th position and two methyl groups at the 3rd position of the indoline ring, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3,3-dimethylindoline can be achieved through several methods. One common approach involves the condensation of 5-methoxy-2,3,3-trimethylindoline with squaric acid. This reaction typically proceeds under reflux conditions in a suitable solvent, yielding the desired product in moderate to good yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The methoxy group strongly activates the indoline ring toward EAS, directing incoming electrophiles to the 2- and 7-positions. Key reactions include:

Nitration

  • Reagents : Nitric acid (HNO₃) in acetic anhydride or sulfuric acid.

  • Position : Primarily at C2 due to steric hindrance at C7 from the methoxy group .

  • Product : 2-Nitro-7-methoxy-3,3-dimethylindoline.

Halogenation

  • Reagents : Bromine (Br₂) in dichloromethane or Cl₂ in acetic acid.

  • Position : Competitive substitution at C2 and C7, with C2 favored under kinetic control .

  • Product : Mixture of 2-bromo- and 7-bromo-7-methoxy-3,3-dimethylindoline.

Friedel-Crafts Acylation

  • Reagents : Acetyl chloride (CH₃COCl) with AlCl₃.

  • Position : C2 due to methoxy’s para-directing effect .

  • Product : 2-Acetyl-7-methoxy-3,3-dimethylindoline.

Formylation

  • Reagents : Dichloromethyl methyl ether (Cl₂CHOCH₃) with SnCl₄.

  • Position : C2, yielding 2-formyl-7-methoxy-3,3-dimethylindoline .

Oxidative Reactions and Dimerization

The electron-rich indoline core undergoes oxidation and dimerization under specific conditions:

Oxidative Dimerization

  • Reagents : FeCl₃ or iodine (I₂) in methanol.

  • Mechanism : Single-electron oxidation generates radical intermediates, coupling at C2–C2′ positions .

  • Product : Bis(7-methoxy-3,3-dimethylindolin-2-yl) (Fig. 1A).

Bromination-Methanolysis

  • Reagents : N-Bromosuccinimide (NBS) followed by methanolysis.

  • Intermediates : Forms bromoindolenine intermediates, which react with methanol to yield 2-methoxy-3-bromo derivatives .

  • Product : 2-Methoxy-3-bromo-7-methoxy-3,3-dimethylindoline (Fig. 1B) .

Functionalization via Alkylation and Acylation

The NH group (if present in reduced indoline forms) undergoes alkylation, while the aromatic ring participates in acylation:

N-Alkylation

  • Reagents : Benzyl bromide (C₆H₅CH₂Br) with NaH in DMF.

  • Conditions : Regioselective alkylation at nitrogen over C3 due to steric hindrance from dimethyl groups .

  • Product : N-Benzyl-7-methoxy-3,3-dimethylindoline .

Side-Chain Functionalization

  • Reagents : Aldehydes (e.g., benzaldehyde) under basic conditions.

  • Reaction : Forms chalcone derivatives via Claisen-Schmidt condensation .

  • Product : 7-Methoxy-3,3-dimethylindol-2-yl chalcone (Fig. 1C) .

Comparative Reactivity with Analogues

The reactivity of 7-Methoxy-3,3-dimethylindoline differs significantly from structurally related compounds:

CompoundReactivity ProfileKey Differences
4,6-DimethoxyindoleEAS at C7 and C3 Lacks steric hindrance at C3.
3-MethylindolineLower EAS activity due to absence of methoxyReduced electron donation to the ring.
5-MethoxyindoleEAS at C4 and C6 Methoxy position alters regioselectivity.

Table 2: Oxidation Products

Oxidizing AgentProductConditionsReference
FeCl₃Bis(indolin-2-yl) dimerRT, 12 h
NBS/MeOH2-Methoxy-3-bromo derivative0°C, 2 h

Scientific Research Applications

Biological Activities

Research indicates that 7-Methoxy-3,3-dimethylindoline exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds related to this compound. For instance, derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) cells. The mechanism of action is believed to involve apoptosis induction and inhibition of cell proliferation .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the methoxy group is thought to enhance these properties by stabilizing free radicals.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation are contributing factors.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of synthesized derivatives of this compound against MCF-7 cells, several compounds were tested using the MTT assay. Results indicated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents like Doxorubicin .

CompoundIC50 (µM)Comparison with Doxorubicin
Compound A15More effective
Compound B20Comparable
Doxorubicin25Reference

Case Study 2: Neuroprotective Activity

Another study explored the neuroprotective effects of this compound derivatives in models of oxidative stress. The findings suggested that these compounds could significantly reduce neuronal cell death induced by oxidative agents.

Mechanism of Action

The mechanism of action of 7-Methoxy-3,3-dimethylindoline involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methyl groups play a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-3,3-dimethylindoline is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties

Biological Activity

7-Methoxy-3,3-dimethylindoline is a compound belonging to the indoline family, characterized by its unique structure that includes a methoxy group at the 7-position and two methyl groups at the 3-position. This structure is significant as it enhances the compound's biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C11H13N\text{C}_{11}\text{H}_{13}\text{N}. The presence of the methoxy and dimethyl groups influences its electrophilic substitution reactions, particularly enhancing reactivity at the indole ring. This reactivity is crucial for its interaction with various biological targets.

Research indicates that this compound may act on multiple biological pathways. Indole derivatives are known to function as receptor agonists or antagonists, modulating signaling pathways within cells. For instance, some studies suggest that compounds with similar structures can activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and immune responses.

Biological Activities

  • Antioxidant Activity : Preliminary studies have shown that this compound exhibits antioxidant properties, which may help in mitigating oxidative stress-related conditions.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory effects, particularly in models of metabolic syndrome where it appears to influence pathways related to inflammation .
  • Metabolic Regulation : Recent investigations have highlighted its role in inducing activating transcription factor 3 (ATF3), which is associated with lipid metabolism and could be beneficial in treating metabolic syndrome .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • A study on metabolic syndrome reported that this compound significantly improved weight loss and reduced adipose tissue in high-fat diet-induced mice models. The biochemical analysis indicated improvements in liver function and plasma triglyceride levels .
  • Another investigation focused on its synthesis and reactivity patterns, revealing that the methoxy group enhances electrophilic attack at various positions on the indole ring, which could lead to diverse biological interactions .

Comparative Analysis

To understand the uniqueness of this compound compared to other similar compounds, a comparative table is provided:

Compound NameStructure CharacteristicsUnique Features
3,3-Dimethylindole Lacks methoxy groupBasic structure without additional groups
5-Methoxyindole Methoxy at position 5Different position affecting reactivity
4-Methoxyindole Methoxy at position 4Different position affecting reactivity
5-Hydroxyindole Hydroxyl group instead of methoxyDifferent functional group affecting solubility
4-Bromo-7-methoxy-3,3-dimethylindoline Bromine at position 4Enhanced reactivity due to halogen presence

The presence of both a methoxy group and dimethyl substitutions sets this compound apart from these similar compounds by enhancing its reactivity and potentially its biological activity.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

7-methoxy-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H15NO/c1-11(2)7-12-10-8(11)5-4-6-9(10)13-3/h4-6,12H,7H2,1-3H3

InChI Key

DIHUHBQSENOANM-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CC=C2OC)C

Origin of Product

United States

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